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molecular formula C7H11NO B8753444 n,n-Dimethylpent-4-ynamide

n,n-Dimethylpent-4-ynamide

Cat. No. B8753444
M. Wt: 125.17 g/mol
InChI Key: YFYSMOHZDAWQHM-UHFFFAOYSA-N
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Patent
US07897387B2

Procedure details

Dimethylamine (2 M solution in tetrahydrofuran, 8.53 ml), triethylamine (2.59 ml), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (3221 mg), were added to a solution of 4-pentynoic acid (552 mg) in methylene chloride (150 ml) and this reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was washed successively with 1 N hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution, water, and saturated brine, dried over anhydrous magnesium sulfate, then concentrated under reduced pressure to give the title compound (129 mg). The obtained compound was used in the following reaction without further purification.
Quantity
8.53 mL
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
3221 mg
Type
reactant
Reaction Step One
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C(N(CC)CC)C.CN(C)CCCN=C=NCC.[C:22]([OH:28])(=O)[CH2:23][CH2:24][C:25]#[CH:26]>C(Cl)Cl>[CH3:1][N:2]([CH3:3])[C:22](=[O:28])[CH2:23][CH2:24][C:25]#[CH:26]

Inputs

Step One
Name
Quantity
8.53 mL
Type
reactant
Smiles
CNC
Name
Quantity
2.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3221 mg
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
552 mg
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed successively with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogencarbonate solution, water, and saturated brine, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C(CCC#C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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